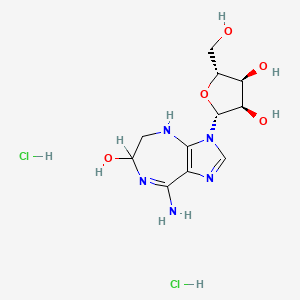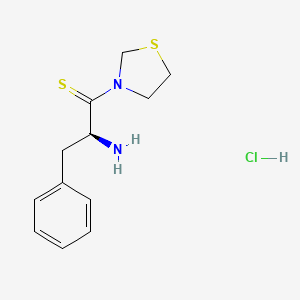
カオリナイト
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kaolinite is a clay mineral with the chemical composition of aluminum silicate hydroxide, represented as Al₂Si₂O₅(OH)₄ . It is a layered silicate mineral, with one tetrahedral sheet of silica (SiO₄) linked through oxygen atoms to one octahedral sheet of alumina (AlO₆) . Kaolinite is a soft, earthy, usually white mineral produced by the chemical weathering of aluminum silicate minerals like feldspar . It is commonly referred to as “China Clay” due to its historical use in Chinese porcelain .
科学的研究の応用
Kaolinite has a wide range of scientific research applications:
Chemistry: Used as a catalyst and adsorbent in various chemical reactions.
Biology: Employed in environmental decontamination, including the adsorption of heavy metals and pollutants.
Medicine: Historically used in anti-diarrheal medications and as a component in bandages.
Industry: Utilized in the production of ceramics, paper, rubber, and cosmetics.
作用機序
Target of Action
Kaolinite, a clay mineral, primarily targets the gastrointestinal tract when used in medicine . It is also used in various industries, including ceramics, coated paper, and cosmetics . In the environment, kaolinite interacts with ions, organics, and microorganisms, playing critical roles in many geochemical and environmental processes .
Mode of Action
Kaolinite’s mode of action is primarily through adsorption. It adsorbs water, toxins, and bacteria, contributing to firmer stools and reducing fluid loss from diarrhea . In the environment, kaolinite can adsorb and interact with various substances, including pollutants . The anisotropic adsorption characteristics of kaolinite mainly stem from different atomic arrangements along different crystal orientations, forming different electrostatic adsorption and hydrogen bonding effects .
Biochemical Pathways
Kaolinite can activate metabolic pathways of certain microorganisms such as Escherichia coli, including energy metabolism, the biosynthesis of other secondary metabolites, and the metabolism of cofactors and vitamins . This activation can influence the composition of microbial cell membranes, which might be an adaptive strategy of bacterial evolution .
Result of Action
The molecular and cellular effects of kaolinite’s action are primarily seen in its adsorptive properties. Kaolinite can adsorb water, toxins, and bacteria, leading to firmer stools and reduced fluid loss in cases of diarrhea . In the environment, kaolinite can adsorb pollutants, thereby playing a role in environmental decontamination .
Action Environment
The action of kaolinite can be influenced by various environmental factors. For instance, the presence of other minerals and substances can affect kaolinite’s adsorptive properties . Additionally, the pH and ionic strength of the environment can influence the adsorption and desorption of substances on kaolinite .
生化学分析
Biochemical Properties
Kaolinite plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. The mineral’s surface properties allow it to adsorb organic molecules, which can influence biochemical processes. For instance, kaolinite can interact with enzymes such as amylase and protease, affecting their activity and stability. These interactions are often mediated by hydrogen bonding and van der Waals forces, which can alter the conformation and function of the enzymes .
Cellular Effects
Kaolinite has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, kaolinite particles can be internalized by macrophages, leading to the activation of inflammatory signaling pathways. This can result in the upregulation of pro-inflammatory cytokines and changes in gene expression related to immune responses. Additionally, kaolinite can impact cellular metabolism by altering the uptake and utilization of nutrients .
Molecular Mechanism
The molecular mechanism of kaolinite’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Kaolinite can bind to proteins and enzymes through surface adsorption, leading to conformational changes that affect their activity. For instance, kaolinite can inhibit the activity of certain enzymes by blocking their active sites or altering their structure. Additionally, kaolinite can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kaolinite can change over time due to its stability, degradation, and long-term effects on cellular function. Kaolinite is generally stable under physiological conditions, but its surface properties can change over time due to interactions with biological molecules. Long-term exposure to kaolinite can lead to chronic inflammation and tissue damage in in vitro and in vivo studies. These effects are often mediated by the persistent activation of inflammatory pathways and the accumulation of kaolinite particles in tissues .
Dosage Effects in Animal Models
The effects of kaolinite vary with different dosages in animal models. At low doses, kaolinite may have minimal effects on cellular function and overall health. At higher doses, kaolinite can cause toxic or adverse effects, such as inflammation, tissue damage, and impaired organ function. Threshold effects are often observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are typically dose-dependent and can vary based on the route of administration and the duration of exposure .
Metabolic Pathways
Kaolinite is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. For example, kaolinite can affect the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered energy production and storage, as well as changes in the synthesis and degradation of biomolecules .
Transport and Distribution
Kaolinite is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells through endocytosis and transported to different cellular compartments. Kaolinite can also interact with transporters and binding proteins, affecting its localization and accumulation within tissues. These interactions can influence the bioavailability and biological activity of kaolinite, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of kaolinite can affect its activity and function. Kaolinite particles can be found in various cellular compartments, including the cytoplasm, lysosomes, and endosomes. The localization of kaolinite is often determined by targeting signals and post-translational modifications that direct it to specific organelles. These subcellular interactions can influence the biological effects of kaolinite, including its impact on cellular processes and overall cell function .
準備方法
Synthetic Routes and Reaction Conditions: Kaolinite can be synthesized through various methods, including the intercalation of kaolinite with organic molecules. For instance, kaolinite-urea precursors can be obtained by dry grinding and further intercalated with triethanolamine . Another method involves the intercalation of kaolinite-potassium acetate precursors with ethylene glycol and n-hexylamine . These processes often involve heating and mechanical treatments to achieve the desired morphology .
Industrial Production Methods: Industrial production of kaolinite typically involves mining natural deposits of kaolin, followed by processing to remove impurities. The raw kaolin is then refined through processes such as centrifugation, magnetic separation, and chemical bleaching to produce high-purity kaolinite . The final product is often supplied in various forms, including powder, lumps, semi-dried noodles, or slurry .
化学反応の分析
Types of Reactions: Kaolinite undergoes several types of chemical reactions, including dehydroxylation, intercalation, and acid activation .
Common Reagents and Conditions:
Dehydroxylation: This reaction occurs when kaolinite is heated to temperatures between 200°C and 1100°C, leading to the loss of hydroxyl groups and the formation of metakaolin.
Intercalation: Reagents such as dimethyl sulfoxide, ethylene glycol, and n-hexylamine are commonly used to intercalate kaolinite.
Acid Activation: Sulfuric acid is often used to activate kaolinite, enhancing its surface area and porosity.
Major Products:
Metakaolin: Formed through the dehydroxylation of kaolinite.
Kaolinite Nanotubes: Produced through intercalation and subsequent treatments.
類似化合物との比較
Kaolinite is often compared with other clay minerals such as montmorillonite and smectite:
Montmorillonite: Unlike kaolinite, montmorillonite has a higher cation exchange capacity and swelling capacity.
Chlorite: This mineral has a 2:1:1 layer structure, making it distinct from kaolinite’s 1:1 structure.
Kaolinite’s uniqueness lies in its stability, low shrink-swell capacity, and specific adsorption properties, making it suitable for a variety of industrial and environmental applications .
特性
CAS番号 |
1318-74-7 |
|---|---|
分子式 |
Al2H4O9Si2 |
分子量 |
258.16 g/mol |
IUPAC名 |
dialuminum;oxido-[oxido(oxo)silyl]oxy-oxosilane;tetrahydroxide |
InChI |
InChI=1S/2Al.O5Si2.4H2O/c;;1-6(2)5-7(3)4;;;;/h;;;4*1H2/q2*+3;-2;;;;/p-4 |
InChIキー |
CYPPCCJJKNISFK-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[O-][Si](=O)O[Si](=O)[O-].[Al+3].[Al+3] |
物理的記述 |
Other Solid; Pellets or Large Crystals |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





